molecular formula C12H21BO2 B15159018 3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene CAS No. 673488-75-0

3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene

Cat. No.: B15159018
CAS No.: 673488-75-0
M. Wt: 208.11 g/mol
InChI Key: FIFCRROGUQKUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[331]non-6-ene is a boron-containing bicyclic compound It is characterized by its unique structure, which includes a borabicyclo[331]non-6-ene core with methoxy and methoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene typically involves the formation of the borabicyclo[3.3.1]non-6-ene core followed by the introduction of methoxy and methoxyethyl groups. One common method involves the reaction of a suitable boron reagent with a bicyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The methoxy and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene involves its interaction with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, participating in transmetalation with palladium catalysts. This process involves the transfer of the boron-bound group to the palladium center, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene is unique due to its specific substitution pattern and the presence of boron, which imparts distinct reactivity and properties. Its ability to participate in Suzuki–Miyaura coupling reactions makes it particularly valuable in organic synthesis .

Properties

CAS No.

673488-75-0

Molecular Formula

C12H21BO2

Molecular Weight

208.11 g/mol

IUPAC Name

3-methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene

InChI

InChI=1S/C12H21BO2/c1-9(14-2)12-5-10-4-11(6-12)8-13(7-10)15-3/h5,9-11H,4,6-8H2,1-3H3

InChI Key

FIFCRROGUQKUAB-UHFFFAOYSA-N

Canonical SMILES

B1(CC2CC(C1)C=C(C2)C(C)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.